molecular formula C24H22N4O3S B2466323 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021249-72-8

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2466323
CAS No.: 1021249-72-8
M. Wt: 446.53
InChI Key: SVZSXTVQEBMMHC-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and to be able to cross the blood-brain barrier

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N,6-diphenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-16-22-20(24(29)25-18-10-6-3-7-11-18)14-21(17-8-4-2-5-9-17)26-23(22)28(27-16)19-12-13-32(30,31)15-19/h2-11,14,19H,12-13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZSXTVQEBMMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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